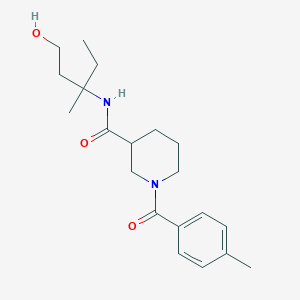![molecular formula C18H19F2NO2 B6638019 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6638019.png)
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidines and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Binding of this compound to the dopamine D3 receptor leads to a range of downstream effects, including the activation of intracellular signaling pathways and modulation of neurotransmitter release. These effects are thought to underlie the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of locomotor activity, and the modulation of reward-related behaviors. These effects are thought to be mediated by the compound's binding to the dopamine D3 receptor and its downstream effects on intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the function of this receptor. Additionally, the synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in a range of scientific research applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol. One area of interest is the development of more selective and potent analogs of this compound for use in studying the function of the dopamine D3 receptor. Additionally, this compound may have potential applications in the treatment of neurological disorders, such as addiction and Parkinson's disease. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol involves a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde and 4-(hydroxymethyl)benzyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with pyrrolidine and an acid catalyst to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of this compound is in the study of the dopamine D3 receptor, which has been implicated in a range of neurological disorders, including addiction and Parkinson's disease. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the function of this receptor.
Propiedades
IUPAC Name |
5-(2,5-difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-5-6-17(20)16(7-14)18-8-15(23)10-21(18)9-12-1-3-13(11-22)4-2-12/h1-7,15,18,22-23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAAVKSPYOCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)



![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6638021.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)